Sulazepam

Description

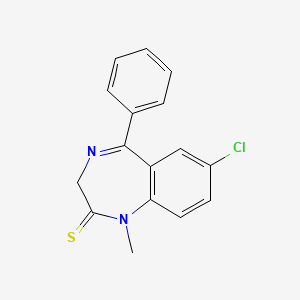

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGWTOPCKLQYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046267 | |

| Record name | Sulazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-13-7 | |

| Record name | Sulazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulazepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ779Q5S0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulazepam: A Technical Overview of its Discovery, Synthesis, and Pharmacology

Foreword

Sulazepam, a thiono-analogue of diazepam, represents a fascinating chapter in the extensive history of benzodiazepine research. While it never reached commercial markets, its unique chemical structure and pharmacological profile offer valuable insights for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and known pharmacological properties of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.

Historical Context and Discovery

The development of this compound is intrinsically linked to the pioneering work on benzodiazepines led by Dr. Leo Sternbach at the Hoffmann-La Roche laboratories in Nutley, New Jersey. Following the successful introduction of chlordiazepoxide (Librium) in 1960 and diazepam (Valium) in 1963, a systematic effort was undertaken to synthesize and evaluate a wide array of structural analogues to explore the structure-activity relationships of this novel class of psychoactive compounds.

This compound emerged from this research program as the thioamide derivative of diazepam. The synthesis and transformations of 5-phenyl-1,4-benzodiazepine-2-thiones, including this compound, were first described in a 1964 publication by G. A. Archer and L. H. Sternbach, placing its discovery firmly within this highly productive period of benzodiazepine development at Hoffmann-La Roche.[1] Although it demonstrated the characteristic sedative, muscle relaxant, hypnotic, anticonvulsant, and anxiolytic properties associated with benzodiazepines, this compound was never commercially marketed.[1]

Synthesis of this compound

The primary synthesis of this compound involves the thionation of diazepam. This process is achieved by treating diazepam with phosphorus pentasulfide.[1]

Experimental Protocol: Synthesis of this compound

While the original 1964 publication by Archer and Sternbach provides the foundational methodology, a generalized experimental protocol for the synthesis of this compound is as follows:

Materials:

-

Diazepam

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous solvent (e.g., pyridine, toluene, or xylene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of diazepam is prepared in an anhydrous solvent within a reaction vessel equipped with a reflux condenser and under an inert atmosphere.

-

Phosphorus pentasulfide is added to the solution. The molar ratio of diazepam to phosphorus pentasulfide is a critical parameter that must be optimized for efficient thionation.

-

The reaction mixture is heated to reflux and maintained at this temperature for a duration determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The crude product is isolated by quenching the reaction mixture, typically with water or a bicarbonate solution, followed by extraction with an organic solvent.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude this compound is purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Characterization: The structure and purity of the synthesized this compound would be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Melting point determination

Below is a logical workflow for the synthesis and purification of this compound.

References

Technical Guide: Chemical Synthesis of Sulazepam from Diazepam

This document provides an in-depth technical overview for the chemical synthesis of Sulazepam, a thioamide derivative of diazepam. The core of this process lies in the thionation of the amide functional group within the diazepam molecule. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Principle

Diazepam, chemically known as 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, is a widely recognized benzodiazepine.[1][2][3] Its structure features a seven-membered diazepine ring fused to a benzene ring. This compound is the direct thioamide analog of diazepam, with the chemical name 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione.[4][5] The conversion of diazepam to this compound is achieved through a thionation reaction, which replaces the oxygen atom of the C2 carbonyl group with a sulfur atom.

The primary method for this transformation involves treating diazepam with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀). This reagent is effective for converting amides and lactams into their corresponding thioamides and thiolactams. An alternative and often milder thionating agent for similar transformations is Lawesson's Reagent, which can also be used for the thionation of amides and ketones. The reaction is typically conducted under anhydrous conditions in a high-boiling inert solvent.

Molecular Structures and Properties

A clear understanding of the reactant and product is crucial for monitoring the reaction and characterizing the outcome.

Diagram 1: Chemical Transformation Pathway

Caption: Chemical conversion of Diazepam to this compound via thionation.

The key physicochemical properties of the molecules involved are summarized below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Diazepam | C₁₆H₁₃ClN₂O | 284.74 | Colorless to light yellow crystalline solid | 439-14-5 |

| This compound | C₁₆H₁₃ClN₂S | 300.81 | Not specified (typically yellow for thioamides) | 2898-13-7 |

| Phosphorus Pentasulfide | P₄S₁₀ | 444.55 | Greenish-yellow crystalline solid | 1314-80-3 |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from diazepam based on established thionation methods.

Reagents and Materials:

-

Diazepam

-

Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Xylene

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, acetone)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diazepam.

-

Solvent Addition: Add anhydrous toluene or xylene to the flask to dissolve the diazepam. The use of an inert, high-boiling solvent is crucial.

-

Reagent Addition: Carefully add phosphorus pentasulfide (P₄S₁₀) to the stirred solution. A typical molar ratio is approximately 0.5 to 1.0 equivalents of P₄S₁₀ per equivalent of diazepam. Note: P₄S₁₀ reacts with moisture; handle in a dry environment.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material (diazepam) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate upon cooling.

-

Isolation: Isolate the crude solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove impurities.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or acetone) to obtain the final product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Diagram 2: Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety and Handling Considerations

-

Phosphorus Pentasulfide (P₄S₁₀): This reagent is highly toxic and corrosive. It reacts with water and moisture to release hydrogen sulfide (H₂S), a flammable and highly toxic gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Solvents: Toluene and xylene are flammable and have associated health risks upon inhalation or skin contact. Ensure proper ventilation and avoid ignition sources.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound from diazepam is a direct and established chemical transformation. The key step is the thionation of the lactam carbonyl group using phosphorus pentasulfide in a high-boiling inert solvent. This process provides a clear route to this thioamide derivative for research and development purposes. Careful execution of the experimental protocol and adherence to safety guidelines are essential for a successful and safe synthesis.

References

The Role of Phosphorus Pentasulfide in Sulazepam Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of phosphorus pentasulfide (P₄S₁₀) in the synthesis of Sulazepam, a thienobenzodiazepine derivative. While specific proprietary synthesis routes for this compound are not always publicly detailed, the fundamental chemical transformation involves the thionation of a corresponding oxo-benzodiazepine precursor. This document elucidates this core reaction, providing detailed experimental protocols derived from analogous, well-documented chemical transformations, alongside relevant quantitative data and mechanistic diagrams.

Core Synthesis Pathway: Thionation of the Lactam Carbonyl

The synthesis of this compound fundamentally relies on the conversion of the amide (lactam) carbonyl group within a benzodiazepine precursor to a thiocarbonyl group. Phosphorus pentasulfide is a powerful and widely utilized reagent for this thionation reaction. The general transformation can be represented as the conversion of a diazepam-like precursor to its thio-analog, this compound.

The reaction proceeds by nucleophilic attack of the carbonyl oxygen onto the phosphorus atom of P₄S₁₀ (or its reactive monomer, P₂S₅), followed by a series of rearrangements that ultimately replace the oxygen atom with sulfur.

Experimental Protocols

General Procedure for Thionation of a Benzodiazepine Precursor:

-

Reaction Setup: A solution of the benzodiazepine precursor (1.0 equivalent) in a dry, inert solvent such as anhydrous toluene or dioxane is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Phosphorus pentasulfide (0.25-0.5 equivalents) and hexamethyldisiloxane (1.0-2.0 equivalents) are added to the solution. The exact stoichiometry may require optimization for specific substrates.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any insoluble byproducts. The filtrate is then carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic species.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thio-lactam (this compound).

Quantitative Data

The following table summarizes typical quantitative data for the thionation of amides and lactams using phosphorus pentasulfide, which can be considered indicative for the synthesis of this compound from its oxo-precursor. Yields are highly dependent on the specific substrate and reaction conditions.

| Reagent System | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| P₄S₁₀/HMDO | N-Benzoylpiperidine | Toluene | 110 | 4 | 92 | |

| P₄S₁₀/HMDO | 2-Pyrrolidinone | Dioxane | 100 | 2 | 85 | |

| P₄S₁₀ | Benzamide | Pyridine | 115 | 3 | 88 | |

| P₄S₁₀/NaHCO₃ | Aromatic Amide | Hydrocarbon | Reflux | N/A | High |

Mechanistic and Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

References

neuropharmacology of Sulazepam and its derivatives

An In-depth Technical Guide on the Neuropharmacology of Sulazepam and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a thienodiazepine, a class of benzodiazepine analogs, and is specifically the thioamide derivative of diazepam. Although never commercially marketed, its structural relationship to diazepam, a cornerstone of anxiolytic therapy, makes its neuropharmacological profile a subject of scientific interest. This technical guide provides a comprehensive overview of the neuropharmacology of this compound and its primary active metabolites, which are also major metabolites of diazepam. The document details its mechanism of action as a positive allosteric modulator of the GABA-A receptor, summarizes key pharmacokinetic and pharmacodynamic data for its metabolites, provides detailed experimental protocols for assessing its activity, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

This compound is a benzodiazepine derivative characterized by the substitution of the oxygen atom in the diazepine ring of diazepam with a sulfur atom, forming a thioamide.[1] This structural modification classifies it as a thienodiazepine. Like other benzodiazepines, this compound is presumed to exhibit anxiolytic, sedative, muscle relaxant, hypnotic, and anticonvulsant properties.[1][2] A critical aspect of this compound's pharmacology is its metabolism, which leads to the formation of well-characterized and pharmacologically active benzodiazepines: diazepam, desmethyldiazepam, and oxydiazepam.[1] Consequently, a significant portion of the pharmacological effects of this compound administration can be attributed to these metabolites.

Due to the fact that this compound was never marketed, specific quantitative pharmacological data for the parent compound is scarce in publicly available literature. Therefore, this guide will focus on the neuropharmacology of its primary active metabolite, diazepam, and its derivatives, to provide a comprehensive understanding of the expected pharmacological profile of this compound.

Mechanism of Action

The primary mechanism of action for this compound and its active benzodiazepine metabolites is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. The binding of a benzodiazepine does not open the chloride channel directly but rather enhances the effect of GABA by increasing the frequency of channel opening when GABA is also bound. This potentiation of GABAergic inhibition is the basis for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for diazepam and its major active metabolites, which are also the primary metabolites of this compound.

Table 1: GABA-A Receptor Binding Affinities

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source |

| Diazepam | Non-selective | 5.2 | [³H]Flumazenil | Rat Cerebral Cortex |

| Desmethyldiazepam | Non-selective | ~10 | [³H]Flunitrazepam | Rat Brain |

| Oxazepam | Non-selective | ~20 | [³H]Flunitrazepam | Rat Brain |

Note: Data is compiled from various sources and may vary depending on experimental conditions. The affinities are generally non-selective across different α subunit-containing GABA-A receptors, though subtle differences can exist.

Table 2: Pharmacokinetic Parameters

| Compound | Bioavailability (Oral) | Protein Binding | Elimination Half-life (t1/2) | Active Metabolites |

| Diazepam | >90% | 98% | 20-50 hours | Yes (Desmethyldiazepam, Oxazepam, Temazepam) |

| Desmethyldiazepam | N/A | 97% | 40-100 hours | Yes (Oxazepam) |

| Oxazepam | ~95% | 85-95% | 4-15 hours | No |

Note: Pharmacokinetic parameters can vary significantly between individuals due to factors such as age, liver function, and genetics.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound or its derivatives) for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Membrane Preparation: Rat cortical membranes containing GABA-A receptors.

-

Radioligand: [³H]Flumazenil (a high-affinity benzodiazepine site ligand).

-

Non-specific Binding Control: Diazepam (at a high concentration, e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of this compound or its derivatives.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei. Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a known volume of assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

-

Total Binding: Add assay buffer, [³H]Flumazenil, and the membrane preparation.

-

Non-specific Binding: Add a high concentration of unlabeled diazepam, [³H]Flumazenil, and the membrane preparation.

-

Test Compound: Add the test compound dilution, [³H]Flumazenil, and the membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Habituation: Allow the animals (rats or mice) to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer the test compound (e.g., this compound, diazepam) or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Testing: Place the animal in the center of the maze, facing one of the open arms.

-

Observation: Allow the animal to explore the maze for a set period (e.g., 5 minutes). Record the session using a video camera.

-

Data Analysis: Score the video recordings for the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations

Signaling Pathway

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

Experimental Workflow

Caption: Workflow for Radioligand Binding Assay.

Conclusion

This compound, as a thioamide derivative of diazepam, is expected to exhibit a neuropharmacological profile characteristic of the benzodiazepine class. Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, leading to enhanced inhibitory neurotransmission. While specific quantitative data for this compound is limited due to its non-commercial status, the well-documented pharmacology of its active metabolites—diazepam, desmethyldiazepam, and oxazepam—provides a robust framework for understanding its effects. The experimental protocols detailed herein offer standardized methods for the preclinical assessment of this compound and its derivatives, enabling researchers to further elucidate their specific binding affinities and behavioral effects. The provided visualizations of the GABA-A signaling pathway and a typical experimental workflow serve as valuable tools for both conceptual understanding and practical application in the laboratory. Further research into the unique properties of this compound, particularly how the thioamide group influences its pharmacokinetics and pharmacodynamics relative to diazepam, would be a valuable contribution to the field of neuropharmacology.

References

Sulazepam: A Thioamide Derivative of Diazepam with Novel Pharmacological Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sulazepam, the thioamide analogue of diazepam, represents a unique pharmacological entity, diverging from its parent compound through a distinct mechanism of action that complements its classical benzodiazepine properties. While possessing the expected sedative, anxiolytic, and anticonvulsant effects mediated by the γ-aminobutyric acid type A (GABA-A) receptor, this compound has been identified as a potent and biased agonist for the Ovarian Cancer G protein-coupled Receptor 1 (OGR1), also known as GPR68. This biased agonism, which selectively activates the Gαs signaling pathway, imparts novel therapeutic potential, particularly in the context of airway smooth muscle relaxation. This technical guide provides a comprehensive overview of this compound's synthesis, its dual mechanism of action, metabolic fate, and detailed experimental protocols for its study.

Introduction: The Thioamide Analogue

This compound (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione) is a synthetic derivative of diazepam, distinguished by the substitution of the oxygen atom at the C2 position of the benzodiazepine ring with a sulfur atom, forming a thioamide group.[1][2] This structural modification preserves the core benzodiazepine scaffold responsible for GABA-A receptor modulation while conferring a novel pharmacological profile. Although it shares the sedative, muscle relaxant, hypnotic, anticonvulsant, and anxiolytic properties of its parent compound, this compound was never commercially marketed.[1] Recent research has revitalized interest in this compound, revealing its unique activity as a biased agonist at the proton-sensing G protein-coupled receptor OGR1, a mechanism not prominently observed with diazepam.[3][4]

Synthesis and Chemical Properties

The synthesis of this compound is achieved through a direct thionation reaction of diazepam. The lactam carbonyl group of diazepam is converted to a thiocarbonyl group using a thionating agent, most commonly phosphorus pentasulfide (P4S10). The reaction typically proceeds in a non-polar solvent under reflux conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | |

| Molecular Formula | C₁₆H₁₃ClN₂S | |

| Molar Mass | 300.80 g·mol⁻¹ | |

| CAS Number | 2898-13-7 |

| Appearance | Yellow solid | |

Pharmacology and Mechanism of Action

This compound exhibits a dual mechanism of action, engaging two distinct receptor systems.

GABA-A Receptor Modulation

Consistent with its benzodiazepine structure, this compound acts as a positive allosteric modulator of the GABA-A receptor. Benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface between the α and γ subunits. This binding event does not open the chloride channel directly but enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, causing a widespread inhibitory effect on neurotransmission, which underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.

Biased Agonism at the OGR1 Receptor

A key distinguishing feature of this compound is its activity at the Ovarian Cancer G protein-coupled Receptor 1 (OGR1), a proton-sensing receptor. Unlike other benzodiazepines such as lorazepam, which act as "balanced" agonists activating both Gαs and Gαq signaling pathways, this compound functions as a "biased" agonist. It selectively activates the Gαs pathway, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). This Gαs-biased signaling cascade is responsible for this compound's potent relaxant effects on airway smooth muscle, a property not shared by balanced OGR1 agonists. This compound does not stimulate Gαq-mediated signals, such as intracellular calcium mobilization.

Metabolism and Pharmacokinetics

This compound is metabolized in vivo to other pharmacologically active benzodiazepines. The primary metabolic pathway is desulfonation, where the thioamide group is converted back to a carbonyl group, yielding diazepam. Diazepam is subsequently metabolized via N-demethylation and hydroxylation to form desmethyldiazepam (nordiazepam) and oxydiazepam, respectively.

Specific pharmacokinetic data for this compound is not extensively documented in publicly available literature, likely due to its status as an unmarketed compound. However, the pharmacokinetic profile of its primary and highly active metabolite, diazepam, is well-characterized and provides insight into the expected duration of action following this compound administration.

Key Experimental Protocols

Synthesis of this compound from Diazepam

This protocol is based on the established method of thionating a lactam using phosphorus pentasulfide.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diazepam (1 equivalent) in a suitable anhydrous solvent (e.g., benzene or dioxane).

-

Reagent Addition: Add phosphorus pentasulfide (P4S10, approximately 0.4-0.5 equivalents) to the stirred solution. The reaction is often exothermic.

-

Reflux: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into a saturated sodium bicarbonate solution to neutralize acidic byproducts.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Airway Smooth Muscle Relaxation Assay (hPCLS)

This protocol describes the use of human precision-cut lung slices (hPCLS) to measure the relaxant effect of this compound on pre-contracted airways.

-

hPCLS Preparation: Prepare hPCLS from human lung tissue and culture them overnight.

-

Contraction: Induce airway contraction by treating the slices with a contractile agonist, such as histamine (e.g., 10 µM).

-

Imaging: Capture baseline images of the contracted airway lumens using a microscope.

-

Treatment: Add this compound in a cumulative, dose-dependent manner (e.g., 1 nM to 100 µM) to the hPCLS.

-

Data Acquisition: After incubation at each dose, capture images of the airway lumen.

-

Analysis: Measure the change in the airway lumen area at each this compound concentration relative to the initial histamine-induced contraction. Calculate the percentage of relaxation and determine the Emax and IC50 values.

Intracellular cAMP Accumulation Assay

This protocol is used to quantify the Gαs-mediated signaling of this compound.

-

Cell Culture: Plate cells (e.g., OGR1-expressing HEK293 cells) in a suitable multi-well plate and grow to near confluence.

-

Pre-incubation: Replace the medium with a buffer (e.g., Ham's F12, pH 8.0) containing a phosphodiesterase (PDE) inhibitor like isobutylmethylxanthine (IBMX) to prevent cAMP degradation. Incubate for a short period.

-

Stimulation: Stimulate the cells with varying concentrations of this compound (e.g., 5-50 µM) for a defined period (e.g., 10-30 minutes) at 37°C. A vehicle control (e.g., 0.1% DMSO) should be used.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based biosensor assay (e.g., GloSensor).

-

Analysis: Generate dose-response curves to determine the EC50 for cAMP production.

Intracellular Calcium Mobilization Assay

This protocol assesses Gαq-mediated signaling, which is not expected to be activated by this compound.

-

Cell Loading: Load cells (e.g., OGR1-expressing HEK293 or human airway smooth muscle cells) with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Measurement Setup: Place the plate in a fluorescence plate reader or on a fluorescence microscope capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Baseline Reading: Record the baseline fluorescence ratio for a short period.

-

Stimulation: Add this compound or a positive control (e.g., lorazepam or a Gαq agonist) to the cells.

-

Data Acquisition: Continuously record the fluorescence ratio to detect any changes in intracellular calcium concentration.

-

Analysis: Plot the change in fluorescence ratio over time to visualize the calcium response.

Summary of Quantitative Data

The following tables summarize the available quantitative data for this compound and its primary metabolite, diazepam.

Table 2: Pharmacodynamic Properties of this compound at the OGR1 Receptor

| Parameter | Assay | Value | Reference |

|---|---|---|---|

| Airway Relaxation (Emax) | hPCLS (Histamine-contracted) | 84 ± 14% | |

| Airway Relaxation (-logIC50) | hPCLS (Histamine-contracted) | 6.4 x 10⁻⁵ | |

| cAMP Accumulation | OGR1-expressing HEK293 cells | Significant increase at 5-50 µM |

| Calcium Mobilization | OGR1-expressing HEK293 cells | No significant stimulation | |

Table 3: Pharmacokinetic Properties of Diazepam (Primary Metabolite of this compound) Note: Data for the parent compound this compound are not readily available in the cited literature.

| Parameter | Route | Value | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | IV (single dose) | 33.9 ± 10.6 hours | |

| Total Plasma Clearance | IV (single dose) | 26.0 ± 10.8 mL/min | |

| Bioavailability | Intranasal Solution | ~100% | |

| Time to Max Concentration (Tmax) | Intranasal Solution | 1.5 hours |

| Protein Binding | Plasma | ~99% | |

Table 4: GABA-A Receptor Binding Affinities of Diazepam Note: Specific binding data for this compound at the GABA-A receptor are not readily available in the cited literature. Data for its primary metabolite, Diazepam, are provided for context.

| Receptor Subtype | Ligand | Ki (nM) | Reference |

|---|---|---|---|

| α1β3γ2 | Diazepam | 20.3 | (Derived) |

| α2β3γ2 | Diazepam | 10.1 | (Derived) |

| α3β3γ2 | Diazepam | 12.3 | (Derived) |

| α5β3γ2 | Diazepam | 8.8 | (Derived) |

Conclusion and Future Directions

This compound is a chemically and pharmacologically distinct thioamide derivative of diazepam. While it maintains the classical benzodiazepine activity as a positive allosteric modulator of the GABA-A receptor, its unique profile as a biased agonist at the OGR1 receptor opens new avenues for therapeutic development. The selective activation of the Gαs pathway, leading to potent airway smooth muscle relaxation without stimulating pro-contractile calcium signals, highlights its potential as a novel treatment for respiratory conditions such as asthma and COPD.

Future research should focus on several key areas:

-

In Vivo Pharmacokinetics: A full pharmacokinetic profile of this compound in animal models is necessary to understand its absorption, distribution, metabolism, and excretion, and to determine the in vivo exposure of both the parent drug and its active metabolites.

-

GABA-A Subtype Selectivity: Quantifying the binding affinity and functional potency of this compound at different GABA-A receptor subtypes would clarify its CNS effects relative to diazepam.

-

Therapeutic Efficacy: Preclinical studies in animal models of asthma are warranted to confirm the therapeutic potential of its unique OGR1-mediated bronchodilatory effects.

-

Structure-Activity Relationship (SAR): Exploring further modifications of the benzodiazepine scaffold could lead to the development of even more potent and selective biased OGR1 agonists with optimized drug-like properties.

References

- 1. This compound | 2898-13-7 | Benchchem [benchchem.com]

- 2. Peripheral type benzodiazepine receptor and airway smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ovarian Cancer G protein-coupled receptor-1 signaling bias dictates anti-contractile effect of benzodiazepines on airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Sulazepam: A Technical Guide to its Presumed Conversion to Diazepam and Desmethyldiazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sulazepam, a thioamide derivative of diazepam, is presumed to undergo metabolic conversion to its pharmacologically active counterparts, diazepam and its primary metabolite, desmethyldiazepam. This technical guide synthesizes the available scientific knowledge on the metabolism of diazepam to infer the metabolic fate of this compound. Due to a lack of direct studies on this compound, this document leverages the extensive research on diazepam's biotransformation, including the enzymatic pathways, key metabolites, and established experimental protocols. The information presented herein provides a foundational framework for researchers and professionals in drug development to design and conduct further investigations into the metabolism and pharmacokinetics of this compound.

Introduction

This compound is a benzodiazepine derivative characterized by the substitution of the carbonyl group at the C-2 position of the benzodiazepine ring with a thiocarbonyl group, making it a thioamide analogue of diazepam. While specific research on the metabolism of this compound is not available in the current body of scientific literature, its structural similarity to diazepam strongly suggests a shared metabolic pathway. This guide will, therefore, extrapolate from the well-documented metabolism of diazepam to provide a comprehensive overview of the presumed metabolic conversion of this compound.

The primary metabolic transformation anticipated for this compound is the hydrolysis of the thioamide group to a carbonyl group, yielding diazepam. Subsequently, diazepam is known to be metabolized into several active compounds, with desmethyldiazepam (nordiazepam) and temazepam being the most significant. This guide will focus on the pathway leading to diazepam and its major N-demethylated metabolite, desmethyldiazepam.

Presumed Metabolic Pathway of this compound

The metabolic conversion of this compound is hypothesized to occur in two main stages:

-

Desulfuration/Hydrolysis: The initial and rate-limiting step is likely the conversion of the thioamide group of this compound to the corresponding amide (carbonyl) group, resulting in the formation of diazepam. This biotransformation is a common metabolic route for thioamide-containing compounds.

-

N-Demethylation: Following its formation, diazepam undergoes N-demethylation, primarily mediated by cytochrome P450 enzymes, to yield desmethyldiazepam.

This proposed pathway is depicted in the following signaling diagram:

Enzymes Involved in Metabolism

The metabolism of diazepam is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] The key enzymes responsible for the N-demethylation of diazepam to desmethyldiazepam are:

-

CYP3A4: This is a major enzyme involved in the metabolism of many benzodiazepines, including diazepam.[1][2]

-

CYP2C19: This enzyme also plays a significant role in the N-demethylation of diazepam.[2]

Genetic polymorphisms in these enzymes can lead to inter-individual variability in the rate of diazepam metabolism, which would be expected to similarly affect this compound metabolism following its conversion to diazepam.

Quantitative Data (Inferred from Diazepam Studies)

As no direct pharmacokinetic studies on this compound are available, the following table summarizes key pharmacokinetic parameters for diazepam and desmethyldiazepam, which are the anticipated metabolites of this compound. These values are provided as a reference for what might be expected in studies of this compound.

| Parameter | Diazepam | Desmethyldiazepam | Reference |

| Half-life (t½) | 20-50 hours | 40-100 hours | |

| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours | Variable (slow formation) | |

| Volume of Distribution (Vd) | 0.8-1.0 L/kg | 0.9-1.3 L/kg | |

| Clearance (CL) | 20-30 mL/min | 8-12 mL/min |

Table 1: Pharmacokinetic Parameters of Diazepam and Desmethyldiazepam

Experimental Protocols for Studying this compound Metabolism

To investigate the metabolism of this compound and confirm its conversion to diazepam and desmethyldiazepam, the following established experimental protocols, commonly used for studying benzodiazepine metabolism, are recommended.

In Vitro Metabolism using Human Liver Microsomes

This is a standard method to study the phase I metabolism of drugs.

Objective: To determine the in vitro metabolic profile of this compound and identify the metabolites formed.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar but chromatographically distinct benzodiazepine)

Procedure:

-

Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (at various concentrations).

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of this compound, diazepam, and desmethyldiazepam using a validated analytical method (e.g., LC-MS/MS).

The following diagram illustrates the experimental workflow:

Enzyme Inhibition Studies

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of this compound to diazepam.

Procedure:

-

Follow the same protocol as the in vitro metabolism study.

-

In separate incubations, include known selective inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19).

-

A significant reduction in the formation of diazepam in the presence of a specific inhibitor would indicate the involvement of that enzyme.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound, diazepam, and desmethyldiazepam in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Method Parameters:

-

Column: A reverse-phase C18 column is typically suitable for separating benzodiazepines.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to improve ionization.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, diazepam, and desmethyldiazepam would need to be determined.

Conclusion

While direct experimental data on the metabolism of this compound is currently absent from the scientific literature, its chemical structure as a thioamide derivative of diazepam provides a strong basis for predicting its metabolic fate. The presumed primary metabolic pathway involves the conversion of this compound to diazepam, which is subsequently metabolized to desmethyldiazepam and other metabolites. The well-established methodologies for studying benzodiazepine metabolism, particularly those utilizing human liver microsomes and LC-MS/MS analysis, provide a clear roadmap for future research to definitively elucidate the biotransformation of this compound. The information and protocols detailed in this guide are intended to serve as a valuable resource for scientists and researchers in the field of drug metabolism and development, facilitating the necessary studies to fill the existing knowledge gap.

References

In Vitro Metabolic Pathways of Sulazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulazepam is a benzodiazepine derivative, specifically the thioamide analog of diazepam. Although never marketed, understanding its metabolic fate is crucial for predicting potential pharmacokinetic properties and drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro metabolic pathways of this compound, based on its known conversion to diazepam and the extensive research conducted on diazepam's subsequent biotransformation.

The primary metabolic activation of this compound involves a desulfuration reaction, converting the thioamide group to an amide, yielding diazepam. Following this initial conversion, this compound's metabolic cascade follows the well-documented pathways of diazepam, primarily involving N-demethylation and C3-hydroxylation mediated by cytochrome P450 (CYP) enzymes, leading to the formation of active metabolites nordiazepam and temazepam, which are subsequently metabolized to oxazepam.

Postulated Initial Metabolism of this compound

The conversion of this compound to diazepam is a critical first step in its metabolism. This process involves the replacement of the sulfur atom in the thioamide group with an oxygen atom. While specific in vitro studies on this compound are unavailable, the metabolism of other thioamide-containing compounds suggests that this desulfuration is likely mediated by hepatic microsomal enzymes, particularly Cytochrome P450 (CYP) isoforms and Flavin-containing monooxygenases (FMOs). These enzymes are known to catalyze the S-oxygenation of thioamides, which can lead to the formation of the corresponding amide.

Subsequent Metabolic Pathways via Diazepam

Once converted to diazepam, the metabolic pathway is well-characterized. The two primary phase I metabolic routes for diazepam are N-demethylation and C3-hydroxylation.[1]

-

N-demethylation: This pathway leads to the formation of nordiazepam (also known as N-desmethyldiazepam), which is an active metabolite.

-

C3-hydroxylation: This pathway results in the formation of temazepam, another active metabolite.

Both nordiazepam and temazepam are further metabolized to oxazepam, which is also pharmacologically active. These metabolic reactions are primarily catalyzed by CYP3A4 and CYP2C19 in human liver microsomes.[2] The formation of N-desmethyldiazepam and temazepam can exhibit atypical, sigmoidal kinetics, suggesting complex enzyme-substrate interactions.[1]

Metabolic Pathway of this compound

Caption: Postulated metabolic cascade of this compound.

Quantitative Data on Diazepam Metabolism

The kinetics of diazepam's primary metabolic pathways have been investigated in human liver microsomes. However, the formation of both nordiazepam and temazepam can follow atypical, sigmoidal kinetics, which means that classical Michaelis-Menten parameters (Km and Vmax) may not always accurately describe the reactions.[1] Some studies have reported apparent kinetic constants, which are summarized below.

Table 1: Apparent Michaelis-Menten Constants for Diazepam Metabolism in Human Liver Microsomes

| Metabolic Pathway | Metabolite Formed | Apparent Km (µM) | Apparent Vmax (nmol/mg protein/min) | Reference |

| N-demethylation | Nordiazepam | 100 - 400 | Varies (6-fold variation) | [3] |

| C3-hydroxylation | Temazepam | 100 - 400 | Varies (15-fold variation) |

Note: The reported values show significant interindividual variability. The kinetics for N-demethylation have been described as biphasic, with a low-Km and a high-Km component, where the low-Km activity is primarily mediated by a CYP2C isoform.

Experimental Protocols

The following sections detail representative methodologies for studying the in vitro metabolism of benzodiazepines like diazepam.

Human Liver Microsome Incubation

A common in vitro system for studying drug metabolism involves incubating the compound with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective: To determine the metabolic profile and kinetic parameters of a test compound.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound (e.g., Diazepam)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other organic solvent for quenching the reaction

-

Internal standard for analytical quantification

Procedure:

-

A reaction mixture is prepared containing phosphate buffer, human liver microsomes, and the test compound at various concentrations.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The reaction is initiated by adding the NADPH regenerating system.

-

The incubation is carried out at 37°C with gentle shaking for a specified time (e.g., 0-60 minutes).

-

The reaction is terminated by adding a quenching solvent, such as cold acetonitrile, which also contains an internal standard.

-

The samples are then centrifuged to precipitate the proteins.

-

The supernatant is collected for analysis of the parent compound and its metabolites.

Analytical Methodology: LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs and their metabolites.

Instrumentation:

-

High-performance liquid chromatograph (HPLC)

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

The supernatant from the incubation mixture is injected into the HPLC system.

-

The parent drug and its metabolites are separated on a suitable chromatography column (e.g., a C18 column).

-

The separated compounds are then introduced into the mass spectrometer.

-

The compounds are ionized, and specific parent-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification.

Experimental Workflow for In Vitro Metabolism Study

References

- 1. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Thioamides by Ralstonia pickettii TA - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Predicted Metabolites of Sulazepam in Humans

Introduction

Predicted Metabolic Pathways of this compound

The metabolism of this compound is predicted to mirror that of diazepam, which undergoes N-demethylation and C3-hydroxylation as its primary Phase I metabolic routes. The principal enzymes involved in the metabolism of diazepam and other benzodiazepines are CYP3A4 and CYP2C19.

The predicted primary metabolites of this compound are:

-

N-desmethylthis compound (Nordiazepam Thioamide): This metabolite is formed via the N-demethylation of this compound. For diazepam, the analogous metabolite is N-desmethyldiazepam (nordiazepam).

-

Temazepam Thioamide: This metabolite results from the C3-hydroxylation of this compound. The corresponding metabolite for diazepam is temazepam.

These primary metabolites are themselves pharmacologically active and can undergo further biotransformation. N-desmethylthis compound can be hydroxylated at the C3 position to form oxazepam thioamide. Similarly, temazepam thioamide can undergo N-demethylation to yield oxazepam thioamide. Oxazepam is a major, active metabolite for many benzodiazepines.

The final step in the metabolic cascade is typically Phase II conjugation. The hydroxylated metabolites, such as temazepam thioamide and oxazepam thioamide, are predicted to be conjugated with glucuronic acid to form water-soluble glucuronides, which are then excreted renally.

Predicted Metabolic Pathway of this compound

Caption: Predicted metabolic pathway of this compound in humans.

Quantitative Data

As of late 2025, specific quantitative data on the metabolites of this compound in human plasma or urine is not available in peer-reviewed literature. However, data from studies on diazepam can serve as a reference point for the expected metabolic profile. The table below summarizes typical findings for diazepam and its major metabolites.

| Metabolite of Diazepam | Typical Matrix | Concentration Range (ng/mL) | Method of Analysis |

| Diazepam | Serum/Plasma | 100 - 1000 | LC-MS/MS |

| N-desmethyldiazepam (Nordiazepam) | Serum/Plasma | 50 - 500 | LC-MS/MS |

| Temazepam | Serum/Plasma | 10 - 100 | LC-MS/MS |

| Oxazepam | Serum/Plasma | 10 - 150 | LC-MS/MS |

Note: These values are illustrative and can vary significantly based on dosage, individual metabolism, and time of sampling.

Experimental Protocols

The identification and quantification of benzodiazepine metabolites are typically achieved through a combination of in vitro and in vivo studies, followed by advanced analytical techniques.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the enzymes involved.

-

Methodology:

-

Incubation: this compound would be incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The incubation mixture typically includes the substrate (this compound), microsomes, and a cofactor-generating system (e.g., NADPH).

-

Enzyme Inhibition: To identify specific CYP isoforms responsible for metabolism, selective chemical inhibitors or recombinant human CYP enzymes can be used.

-

Sample Preparation: Following incubation, the reaction is quenched, and the metabolites are extracted from the mixture using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Analysis: The extracted samples are then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of the drug and its metabolites in humans.

-

Methodology:

-

Drug Administration: A single oral dose of the parent drug is administered to healthy volunteers.

-

Sample Collection: Blood and urine samples are collected at various time points post-administration.

-

Sample Preparation: Plasma or serum is separated from blood samples. Urine samples may undergo hydrolysis to cleave glucuronide conjugates. Both plasma/serum and urine samples are then subjected to extraction procedures (SPE or LLE).

-

Analysis: The concentrations of the parent drug and its metabolites in the prepared samples are determined using a validated LC-MS/MS method.

-

Experimental Workflow

Caption: General experimental workflow for metabolite identification.

While direct experimental data for this compound metabolism in humans is lacking, its structural analogy to diazepam provides a strong basis for predicting its primary metabolic pathways. The major predicted metabolites are N-desmethylthis compound and temazepam thioamide, which are likely further metabolized to oxazepam thioamide and subsequently conjugated for excretion. The experimental protocols outlined in this guide represent the standard methodologies employed in the study of benzodiazepine metabolism and would be applicable to the definitive characterization of this compound's biotransformation. Further research, including in vitro and in vivo studies, is necessary to confirm these predictions and to quantify the pharmacokinetic parameters of this compound and its metabolites in humans.

References

The Central Nervous System Effects of Sulazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulazepam is a thiono-benzodiazepine, specifically the thioamide derivative of diazepam.[1] Like other benzodiazepines, it is presumed to exhibit a range of central nervous system (CNS) effects, including sedative, muscle relaxant, hypnotic, anticonvulsant, and anxiolytic properties.[1][2] Although never marketed, its pharmacological profile is of interest to researchers studying the structure-activity relationships of benzodiazepines and their interaction with the central nervous system. This technical guide provides an in-depth overview of the core CNS effects of this compound, focusing on its mechanism of action, relevant quantitative data of its active metabolites, and detailed experimental protocols for its investigation.

This compound itself is a prodrug that is metabolized into diazepam, desmethyldiazepam (nordiazepam), and oxazepam.[1] Therefore, its CNS effects are primarily attributable to the actions of these well-characterized active metabolites. This guide will focus on the data pertaining to these metabolites to provide a comprehensive understanding of this compound's pharmacological activity.

Mechanism of Action

The primary mechanism of action for this compound's active metabolites, in line with all benzodiazepines, is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[3] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The result is an increased frequency of chloride channel opening, leading to an enhanced inhibitory effect of GABA. This potentiation of GABAergic neurotransmission underlies the characteristic CNS depressant effects of benzodiazepines, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.

Quantitative Pharmacological Data

Due to this compound's status as an unmarketed research compound, specific quantitative pharmacological data for the parent drug is scarce in publicly available literature. However, a comprehensive understanding of its in vivo activity can be derived from the well-documented data of its primary active metabolites: diazepam, nordiazepam (desmethyldiazepam), and oxazepam.

Table 1: GABA-A Receptor Binding Affinities (Ki) of this compound's Active Metabolites

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Diazepam | α1β3γ2 | 15.3 | Rat | |

| α2β3γ2 | 12.1 | Rat | ||

| α3β3γ2 | 14.8 | Rat | ||

| α5β3γ2 | 10.5 | Rat | ||

| Nordiazepam | Non-selective | ~20 | Rat | |

| Oxazepam | Non-selective | ~30 | Rat |

Table 2: Pharmacokinetic Parameters of this compound's Active Metabolites

| Parameter | Diazepam | Nordiazepam | Oxazepam | Units | Reference |

| Half-life (t½) | 20-50 | 40-100 | 4-15 | hours | |

| Time to Peak Plasma (Tmax) | 1-1.5 | Slow (from diazepam) | 2-4 | hours | |

| Volume of Distribution (Vd) | 0.8-1.5 | 0.9-1.3 | 0.6-2.0 | L/kg | |

| Protein Binding | 98-99 | 97 | 87 | % | |

| Metabolism | Hepatic (CYP3A4, CYP2C19) to active metabolites | Hepatic hydroxylation | Hepatic glucuronidation |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to characterize the central nervous system effects of this compound.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound and its metabolites for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat whole brain or specific brain regions (e.g., cortex, cerebellum)

-

[3H]-Flunitrazepam (radioligand)

-

This compound, diazepam, nordiazepam, oxazepam (test compounds)

-

Clonazepam or Diazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Euthanize rats and rapidly dissect the desired brain tissue on ice.

-

Homogenize the tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Tris-HCl buffer

-

Test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle.

-

For non-specific binding, add a high concentration of unlabeled clonazepam or diazepam (e.g., 10 µM).

-

[3H]-Flunitrazepam at a concentration near its Kd (e.g., 1-2 nM).

-

Add the prepared membrane suspension (50-100 µg of protein).

-

-

Incubate the plate at 4°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Analysis of GABA-A Receptor Modulation

This protocol uses whole-cell patch-clamp electrophysiology to assess the functional effects of this compound and its metabolites on GABA-A receptor-mediated currents in cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical) or HEK293 cells stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

-

Internal solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg; pH 7.2).

-

GABA (agonist).

-

This compound, diazepam, nordiazepam, oxazepam (test compounds).

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

-

Borosilicate glass capillaries for patch pipettes.

Procedure:

-

Cell Preparation and Patching:

-

Plate cells on coverslips and place them in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

-

Recording GABA-Evoked Currents:

-

Clamp the cell membrane potential at -60 mV.

-

Apply a brief pulse of a low concentration of GABA (e.g., EC10-EC20) using a rapid solution exchange system to evoke a baseline inward chloride current.

-

After establishing a stable baseline response, co-apply the same concentration of GABA with various concentrations of the test compound (this compound or its metabolites).

-

Record the potentiation of the GABA-evoked current by the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Calculate the percentage potentiation of the current for each concentration of the test compound.

-

Construct a concentration-response curve by plotting the percentage potentiation against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation) from the curve.

-

In Vivo Assessment of Anxiolytic Activity: The Elevated Plus Maze Test

This protocol describes a widely used behavioral assay in rodents to evaluate the anxiolytic effects of this compound.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Adult male rats or mice.

-

This compound, diazepam (positive control), and vehicle (e.g., saline with Tween 80).

-

Video camera and tracking software.

Procedure:

-

Animal Habituation and Dosing:

-

House the animals in a controlled environment with a 12-hour light/dark cycle.

-

Handle the animals for several days before the experiment to reduce stress.

-

On the day of the test, administer this compound, diazepam, or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before testing (e.g., 30 minutes for i.p.).

-

-

Testing Procedure:

-

Place the animal in the center of the elevated plus maze, facing one of the open arms.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Use video tracking software or manual scoring to measure the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare the data from the this compound-treated group with the vehicle and diazepam-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow for In Vivo Anxiolytic Testing

Caption: Workflow for assessing the anxiolytic effects of this compound.

Conclusion

This compound, as a prodrug of diazepam, is a valuable tool for researchers in the field of pharmacology and drug development. Its central nervous system effects are mediated through the positive allosteric modulation of the GABA-A receptor by its active metabolites. This guide has provided a comprehensive overview of its mechanism of action, relevant quantitative data for its active forms, and detailed experimental protocols for its further investigation. The provided diagrams illustrate the key signaling pathway and a typical experimental workflow, offering a clear visual representation of the concepts discussed. A thorough understanding of this compound's pharmacology, within the broader context of benzodiazepines, is crucial for the continued exploration of GABAergic modulation in the central nervous system.

References

- 1. Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Preclinical Research on Sulazepam's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulazepam is a thioamide derivative of diazepam, belonging to the benzodiazepine class of drugs. Like other benzodiazepines, it is presumed to exhibit anxiolytic, sedative, muscle relaxant, hypnotic, and anticonvulsant properties. A distinguishing feature of this compound highlighted in recent preclinical research is its unique mechanism of action as a biased agonist at the Ovarian Cancer G protein-coupled Receptor 1 (OGR1), selectively activating the Gs signaling pathway. This biased agonism suggests a therapeutic potential for this compound, particularly in conditions such as asthma, that may differentiate it from other benzodiazepines. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its therapeutic potential, with detailed experimental protocols and quantitative data presented for ease of comparison.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in Airway Smooth Muscle Relaxation

| Species | Assay System | Agonist | Parameter | Value | Reference |

| Human | Precision Cut Lung Slices (hPCLS) | Histamine | Emax (% relaxation) | 84 ± 14% | [1] |

| Human | Precision Cut Lung Slices (hPCLS) | Histamine | -logIC50 | 6.4e-005 | [1] |

Table 2: Functional Activity of this compound at the OGR1 Receptor

| Cell Line | Assay | Parameter | Observation | Reference |

| HEK293 expressing OGR1 | cAMP Accumulation | cAMP Production | Modest increase at pH 8.0, cooperativity with pH 7.4 | [2] |

| Human Airway Smooth Muscle Cells | Calcium Mobilization | Ca2+ Response | Did not stimulate, but inhibited pH-induced mobilization | [2] |

Experimental Protocols

Airway Smooth Muscle Relaxation Assay using Human Precision Cut Lung Slices (hPCLS)

This protocol details the methodology used to assess the relaxant effects of this compound on pre-contracted human airway smooth muscle.

Objective: To determine the efficacy and potency of this compound in reversing histamine-induced bronchoconstriction in an ex vivo human lung tissue model.

Materials:

-

Human lung tissue

-

Low-melting point agarose

-

Vibratome or tissue slicer

-

Culture medium (e.g., DMEM)

-

Histamine

-

This compound

-

Microscope with imaging capabilities

Procedure:

-

Tissue Preparation: Human lung tissue is inflated with a solution of low-melting point agarose to maintain the structural integrity of the airways.

-

Slicing: The inflated lung tissue is sectioned into thin slices (typically 400-500 µm) using a vibratome.

-

Culture: The precision-cut lung slices are placed in a culture medium and allowed to equilibrate.

-

Contraction: Airways within the slices are contracted by the addition of a specific concentration of histamine (e.g., 1 µM).

-

Treatment: Following histamine-induced contraction, increasing concentrations of this compound are added to the culture medium.

-

Imaging and Analysis: The luminal area of the airways is imaged before and after the addition of histamine and at each concentration of this compound. The percentage of relaxation is calculated relative to the maximal contraction induced by histamine.

cAMP Accumulation Assay for OGR1 Receptor Activation

This protocol describes a method to measure the activation of the Gs signaling pathway by this compound at the OGR1 receptor.